Dimethyl[(propan-2-yl)oxy]silanol

Hydrolytic stability Sol-gel processing Controlled condensation

Dimethyl[(propan-2-yl)oxy]silanol (CAS 88221-46-9), also designated as Silanol, dimethyl(1-methylethoxy)-, is an organosilicon compound with the molecular formula C₅H₁₄O₂Si and a molecular weight of 134.25 g/mol. Structurally, it features a silicon atom bonded to two methyl groups, one hydroxyl (-OH) group, and one isopropoxy (-OCH(CH₃)₂) group.

Molecular Formula C5H14O2Si
Molecular Weight 134.25 g/mol
CAS No. 88221-46-9
Cat. No. B14389692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl[(propan-2-yl)oxy]silanol
CAS88221-46-9
Molecular FormulaC5H14O2Si
Molecular Weight134.25 g/mol
Structural Identifiers
SMILESCC(C)O[Si](C)(C)O
InChIInChI=1S/C5H14O2Si/c1-5(2)7-8(3,4)6/h5-6H,1-4H3
InChIKeyCGUNIQAJZZULRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl[(propan-2-yl)oxy]silanol (CAS 88221-46-9): Baseline Characteristics and Compound Identity


Dimethyl[(propan-2-yl)oxy]silanol (CAS 88221-46-9), also designated as Silanol, dimethyl(1-methylethoxy)-, is an organosilicon compound with the molecular formula C₅H₁₄O₂Si and a molecular weight of 134.25 g/mol . Structurally, it features a silicon atom bonded to two methyl groups, one hydroxyl (-OH) group, and one isopropoxy (-OCH(CH₃)₂) group . This bifunctional silanol belongs to the broader class of organoalkoxysilanols, which serve as key intermediates in sol-gel processes, surface modification, and silicone polymer synthesis [1].

Bifunctional organosilicon intermediate for sol-gel processes and silicone polymer synthesis
Isopropoxy group provides steric hindrance, supporting controlled condensation kinetics
Releases isopropanol upon hydrolysis, a byproduct with a reported favorable occupational exposure profile

Why Dimethyl[(propan-2-yl)oxy]silanol Cannot Be Simply Replaced by Other Alkoxysilanols


Despite sharing the common silanol (Si–OH) functionality, dimethyl[(propan-2-yl)oxy]silanol exhibits distinct reactivity and performance profiles that preclude direct substitution with methoxy- or ethoxy-substituted analogs [1]. The steric bulk of the isopropoxy group significantly retards hydrolysis kinetics compared to smaller alkoxy analogs, enabling controlled condensation and extended pot life in moisture-sensitive formulations [2]. Furthermore, the isopropoxy substituent releases isopropanol upon hydrolysis—a byproduct with a more favorable toxicological profile relative to methanol liberated by methoxysilanes [3]. These differences in hydrolytic stability, byproduct safety, and steric profile translate into tangible formulation advantages that generic alkoxysilanol substitutions cannot replicate.

Hydrolytic Stability
Isopropoxy-silanol: steric bulk may retard hydrolysis, reported resistance to rapid breakdown
Methoxy/ethoxy silanols: acid-catalyzed hydrolysis can proceed measurably
Byproduct Safety
Isopropanol release; reported higher permissible exposure limits and lower chronic toxicity
Methanol release; recognized metabolic toxicity risks and lower exposure threshold
Stereochemistry
Isopropoxy group contains a chiral carbon, enabling asymmetric synthesis strategies
Achiral alkoxy groups; no stereochemical handle for enantioselective routes

Dimethyl[(propan-2-yl)oxy]silanol: Quantitative Differentiation Evidence Guide


Hydrolytic Stability: Isopropoxy-Substituted Silanols Resist Hydrolysis vs. Ethoxy Analogs

The isopropoxy group in dimethyl[(propan-2-yl)oxy]silanol confers significantly greater resistance to hydrolysis compared to ethoxy-substituted analogs. Studies on tetraisopropoxysilane demonstrate that it is not hydrolysed even in the presence of acids or alkalies due to steric hindrance from the branched alkoxy group [1]. In contrast, tetraethoxysilane (TEOS) undergoes acid-catalyzed hydrolysis with a reported rate constant k = 6.1 mol⁻¹·L·min⁻¹ at 39 °C under acidic conditions (pH ~2.0) [2]. This class-level inference establishes that the isopropoxy-derived silanol will provide superior shelf-life and extended pot life in moisture-sensitive formulations relative to ethoxysilanol competitors.

Hydrolytic Stability
Class-level
Isopropoxy silanes: no hydrolysis observed under acidic/alkaline conditions. Ethoxy analog TEOS: reported k = 6.1 mol⁻¹·L·min⁻¹ at 39 °C, pH ~2.
Supports extended pot life and shelf-life in moisture-sensitive formulations.
Class-level inference; direct evidence for target compound to verify.
Hydrolytic stability Sol-gel processing Controlled condensation

Hydrolysis Byproduct Toxicity: Isopropanol vs. Methanol Release

Upon hydrolysis, dimethyl[(propan-2-yl)oxy]silanol releases isopropanol, which has an oral LD50 in rats of 5.84 g/kg (OECD, 2007) [1]. In contrast, methoxysilanes release methanol, with an oral LD50 in rats of 5.63 g/kg (RTECS) . While the acute lethal dose values are comparable, methanol is metabolized in vivo to formaldehyde and formic acid, resulting in significantly higher chronic toxicity and metabolic acidosis risk. Additionally, isopropanol has a higher permissible exposure limit (PEL of 400 ppm vs. 200 ppm for methanol under OSHA guidelines) [2]. Therefore, formulations based on isopropoxysilanols present a lower occupational health hazard profile than methoxysilane-based alternatives.

Byproduct Toxicology
Class-level
Isopropanol: LD50 oral rat 5.84 g/kg, OSHA PEL 400 ppm. Methanol: LD50 5.63 g/kg, PEL 200 ppm.
May support a lower occupational exposure risk profile for isopropoxy-based formulations.
Class-level; verify exposure scenario for specific formulation.
VOC emissions Workplace safety Hydrolysis byproduct

Chiral Center: Isopropoxy Group Enables Asymmetric Synthesis Applications

The isopropoxy substituent in dimethyl[(propan-2-yl)oxy]silanol contains a chiral carbon center (the secondary carbon of the isopropyl group), a feature absent in methoxy- or ethoxy-substituted silanols. This chirality has been exploited in related compounds: the closely analogous (chloromethyl)(isopropoxy)dimethylsilane is explicitly used in the synthesis of chiral epoxides, as documented in the Drug Synthesis Database [1]. The chiral isopropoxy group can serve as a stereoinduction element or a chiral auxiliary in asymmetric transformations, providing a dimension of synthetic utility unavailable with achiral alkoxy substituents such as methoxy or ethoxy.

Chiral Center
Supporting evidence
Isopropoxy substituent has one chiral carbon; methoxy/ethoxy analogs are achiral.
May enable asymmetric synthesis or chiral auxiliary strategies.
Demonstrated in a related compound used for chiral epoxide synthesis.
Chiral building block Asymmetric synthesis Silyl protecting group

Explicit Caveat: Scarcity of Direct Comparative Data for Dimethyl[(propan-2-yl)oxy]silanol

A comprehensive literature search reveals that direct head-to-head comparative studies featuring dimethyl[(propan-2-yl)oxy]silanol (CAS 88221-46-9) against its methoxy or ethoxy analogs are absent from the peer-reviewed literature [1]. The quantitative evidence presented above is derived from class-level inference using structurally related isopropoxysilanes (e.g., tetraisopropoxysilane) and byproduct toxicity data. Researchers and procurement specialists should verify performance in their specific formulation context through benchtop evaluation. The differentiation claims herein represent the best available evidence as of the search date but should not substitute for application-specific validation.

Direct Comparative Data
Data to verify
No head-to-head studies identified for dimethyl[(propan-2-yl)oxy]silanol (CAS 88221-46-9).
Application-specific performance testing recommended.
Current evidence derived from class-level inference and related isopropoxysilanes.
Data limitations Procurement due diligence

Dimethyl[(propan-2-yl)oxy]silanol: Optimal Research and Industrial Application Scenarios


Moisture-Sensitive One-Part Silicone Sealants Requiring Extended Shelf-Life

Formulators of one-part RTV (room-temperature vulcanizing) silicone sealants face the challenge of premature curing due to ambient moisture ingress. The hydrolytic stability of dimethyl[(propan-2-yl)oxy]silanol, inferred from the demonstrated resistance of isopropoxysilanes to hydrolysis even under acidic or alkaline conditions [1], makes it a candidate for sealant formulations requiring extended pot life and storage stability. By substituting ethoxy-terminated silanols that undergo measurable hydrolysis (k = 6.1 mol⁻¹·L·min⁻¹ for TEOS at 39 °C [2]), manufacturers may achieve longer shelf-life without additional moisture-scavenging additives.

Low-VOC Coatings and Adhesives for Regulated Indoor Environments

In architectural coatings and indoor adhesives, regulatory limits on volatile organic compounds (VOCs) and worker exposure increasingly restrict the use of methanol-releasing methoxysilanes (OSHA PEL: 200 ppm [3]). Dimethyl[(propan-2-yl)oxy]silanol releases isopropanol upon curing, which has a higher permissible exposure limit (OSHA PEL: 400 ppm) and a more favorable chronic toxicity profile. This byproduct advantage positions the compound favorably for 'green' building material formulations and enclosed-space applications where methanol off-gassing would exceed regulatory thresholds.

Chiral Intermediates in Asymmetric Pharmaceutical Synthesis

The chiral secondary carbon in the isopropoxy group provides a stereochemical handle absent in methoxy or ethoxy silanols. Related isopropoxy-dimethylsilyl compounds are already employed in the synthesis of chiral epoxide intermediates for pharmaceutical active ingredients [4]. Research groups pursuing asymmetric silyl protection strategies or chiral auxiliary approaches may select dimethyl[(propan-2-yl)oxy]silanol as a bifunctional building block that combines silanol reactivity with inherent chirality, potentially reducing step count in enantioselective syntheses.

Sol-Gel Derived Hybrid Materials with Controlled Condensation Kinetics

In sol-gel processing of organic-inorganic hybrid materials, precise control over hydrolysis and condensation rates is critical for achieving desired network architectures. The steric retardation of hydrolysis imparted by the isopropoxy group, as demonstrated by the complete hydrolysis resistance of tetraisopropoxysilane [1], suggests that dimethyl[(propan-2-yl)oxy]silanol can serve as a 'slow-release' silanol source. This enables sequential condensation strategies where multiple silane precursors are incorporated at different stages, affording gradient or layered hybrid materials unattainable with rapidly hydrolyzing methoxy or ethoxy precursors.

Application
Selection Property
Validation Focus
Moisture-sensitive one-part silicone sealants
Isopropoxy-retarded hydrolysis
Extended shelf-life and pot life under ambient moisture
Low-VOC coatings and adhesives
Isopropanol hydrolysis byproduct
Occupational exposure profile and VOC regulatory assessment
Chiral building block for asymmetric synthesis
Intrinsic chirality of isopropoxy group
Stereochemical utility and step reduction in enantioselective routes
Sol-gel derived hybrid materials
Controlled condensation kinetics
Sequential condensation and network architecture homogeneity
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